molecular formula C12H13BrN2O2S B1377769 3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrobromide CAS No. 1820586-18-2

3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrobromide

Cat. No. B1377769
M. Wt: 329.21 g/mol
InChI Key: INFOAMPIWWLJPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrobromide is a useful research compound. Its molecular formula is C12H13BrN2O2S and its molecular weight is 329.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • 6,7-Dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-amine

    • Application: This compound is used in the synthesis of various organic compounds .
    • Method: The specific methods of application or experimental procedures are not provided in the source .
    • Results: The outcomes of the applications are not specified in the source .
  • Heterocyclic monomers based on 2,1,3-benzothiadiazole

    • Application: These monomers are used in the synthesis of polymers .
    • Method: The monomers are synthesized in high yields over four steps from readily available starting materials .
    • Results: The specific results or outcomes of the applications are not provided in the source .
  • Chiral motifs of 2,3-dihydro-1,4 benzodioxane

    • Application: These motifs are extensively utilized in diverse medicinal substances and bioactive natural compounds, exhibiting significant biological activities .
    • Method: The specific methods of application or experimental procedures are not provided in the source .
    • Results: Notable examples of such therapeutic agents include prosympal, dibozane, piperoxan, and doxazosin .
  • (E)-N-(3-Allyl-6,7-dihydro[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1-[(4-methox yphenyl)sulfonyl]prolinamide

    • Application: This compound might be used in the synthesis of various organic compounds .
    • Method: The specific methods of application or experimental procedures are not provided in the source .
    • Results: The outcomes of the applications are not specified in the source .
  • N-[(2E)-3-Allyl-6,7-dihydro[1, 4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene]-1-[(5-chlor o-2-thienyl)sulfonyl]-2-piperi dinecarboxamide

    • Application: This compound might be used in the synthesis of various organic compounds .
    • Method: The specific methods of application or experimental procedures are not provided in the source .
    • Results: The outcomes of the applications are not specified in the source .
  • (E)-N-(3-Allyl-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2(3H)-ylidene)-1-[(4-methoxyphenyl)sulfonyl]prolinamide
    • Application: This compound might be used in the synthesis of various organic compounds .
    • Method: The specific methods of application or experimental procedures are not provided in the source .
    • Results: The outcomes of the applications are not specified in the source .

properties

IUPAC Name

3-prop-2-enyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S.BrH/c1-2-3-14-8-6-9-10(16-5-4-15-9)7-11(8)17-12(14)13;/h2,6-7,13H,1,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFOAMPIWWLJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC3=C(C=C2SC1=N)OCCO3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrobromide
Reactant of Route 2
Reactant of Route 2
3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrobromide
Reactant of Route 3
Reactant of Route 3
3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrobromide
Reactant of Route 4
Reactant of Route 4
3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrobromide
Reactant of Route 5
Reactant of Route 5
3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrobromide
Reactant of Route 6
Reactant of Route 6
3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.